N-(4-acetamidophenyl)-5-(4-chlorophenyl)furan-2-carboxamide
Description
N-(4-Acetamidophenyl)-5-(4-chlorophenyl)furan-2-carboxamide is a synthetic furan-2-carboxamide derivative characterized by a 4-chlorophenyl substituent at the 5-position of the furan ring and a 4-acetamidophenyl group attached via the carboxamide linkage. Its structure combines aromatic and heterocyclic moieties, which are common in drug discovery due to their ability to modulate biological targets through π-π stacking, hydrogen bonding, and hydrophobic interactions.
Properties
Molecular Formula |
C19H15ClN2O3 |
|---|---|
Molecular Weight |
354.8 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-5-(4-chlorophenyl)furan-2-carboxamide |
InChI |
InChI=1S/C19H15ClN2O3/c1-12(23)21-15-6-8-16(9-7-15)22-19(24)18-11-10-17(25-18)13-2-4-14(20)5-3-13/h2-11H,1H3,(H,21,23)(H,22,24) |
InChI Key |
JFHXBOPPFVQPAT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=C(O2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetamidophenyl)-5-(4-chlorophenyl)furan-2-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and a suitable catalyst such as aluminum chloride.
Attachment of the Acetamidophenyl Group: The acetamidophenyl group can be attached through an amide coupling reaction using 4-acetamidobenzoic acid and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetamidophenyl)-5-(4-chlorophenyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride or sodium borohydride can convert the compound into corresponding alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the chlorophenyl group, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides, under appropriate conditions (e.g., solvent, temperature).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
N-(4-acetamidophenyl)-5-(4-chlorophenyl)furan-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-acetamidophenyl)-5-(4-chlorophenyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of N-(4-acetamidophenyl)-5-(4-chlorophenyl)furan-2-carboxamide becomes evident when compared to analogs with variations in the substituents on the furan ring or the aromatic amide group. Below is a detailed analysis:
Structural Analogues
Key Differences in Properties and Activity
- In contrast, the 4-chlorophenyl group in the target compound may improve hydrophobic interactions with membrane-bound proteins. A-803467 (3,5-dimethoxyphenyl variant) demonstrates sodium channel-blocking activity, highlighting how methoxy groups can confer target specificity distinct from acetamido or chloro substituents .
- Physicochemical Properties :
- The 4-ethoxyphenyl analog () has a lower molecular weight (341.79 vs. ~400 for A-803467) and higher logP (5.28), suggesting improved membrane permeability compared to polar derivatives like 4C .
- 4C ’s acetamido group at the furan 5-position increases hydrogen-bonding capacity, which may enhance solubility but reduce blood-brain barrier penetration .
Pharmacological Potential
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